2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C9H15NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an aminoethanol group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with an appropriate amine, followed by reduction. One common method involves the following steps:
Condensation Reaction: 5-Methylthiophene-2-carbaldehyde is reacted with ethylamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired aminoethanol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the aminoethanol group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified aminoethanol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethanol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can interact with various enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.
2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol: A similar compound with a butanol group instead of an ethanol group.
2-(2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol: A compound with an ethoxyethanol group.
Uniqueness
2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)ethylamino]ethanol |
InChI |
InChI=1S/C9H15NOS/c1-7-3-4-9(12-7)8(2)10-5-6-11/h3-4,8,10-11H,5-6H2,1-2H3 |
InChI Key |
GLHBGVYGDXFBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCCO |
Origin of Product |
United States |
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